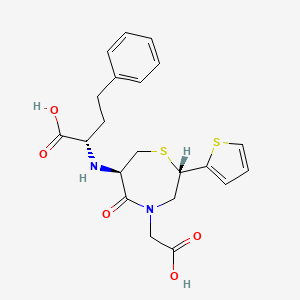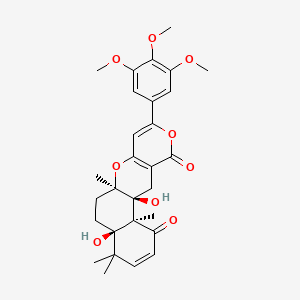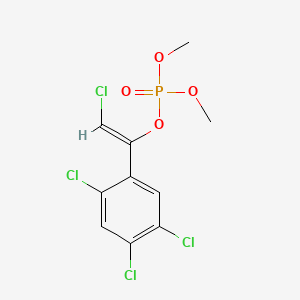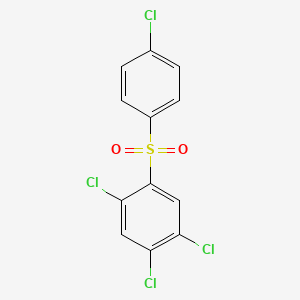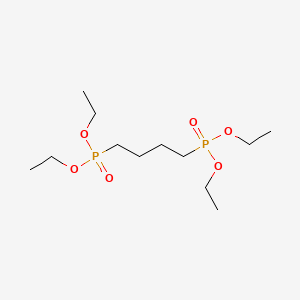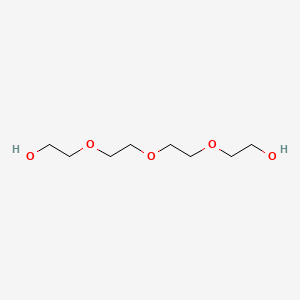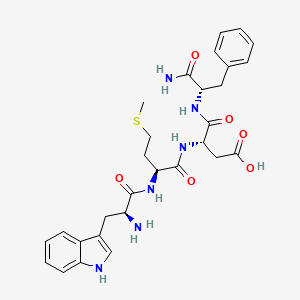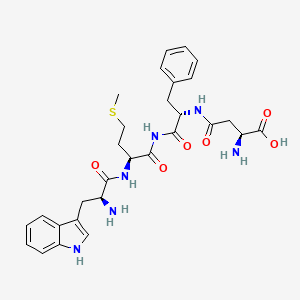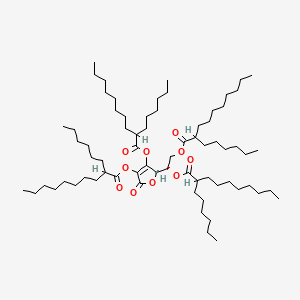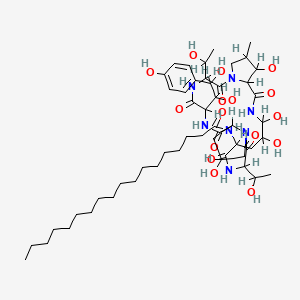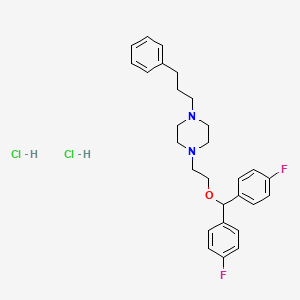
バノキセリン二塩酸塩
概要
説明
科学的研究の応用
GBR 12909 dihydrochloride has a wide range of scientific research applications:
Chemistry: In chemistry, it is used as a reference compound for studying the structure-activity relationships of dopamine transporter inhibitors.
Biology: In biology, it is used to study the role of dopamine in various physiological processes, including neurotransmission and behavior.
Medicine: In medicine, it is used to investigate the potential therapeutic effects of dopamine transporter inhibitors in the treatment of neurological disorders such as Parkinson’s disease and attention deficit hyperactivity disorder (ADHD).
作用機序
GBR 12909 塩酸塩は、ドーパミン輸送体(DAT)を阻害することによって効果を発揮します。この阻害は、ドーパミンのシナプス前ニューロンへの再取り込みを防ぎ、細胞外ドーパミン濃度の上昇につながります。この化合物は、高い親和性でDATに結合し、輸送体の機能を阻害し、ドーパミン作動性シグナル伝達を強化します。 このメカニズムはコカインに似ていますが、GBR 12909 塩酸塩は作用時間が長く、負の行動効果が少ないです .
生化学分析
Biochemical Properties
Vanoxerine dihydrochloride has been shown to interact with several enzymes and proteins. It is a highly selective dopamine transporter antagonist, meaning it binds and blocks the dopamine transporter, inhibiting dopamine reuptake . This property has led to its investigation as a potential treatment for cocaine addiction . Additionally, it has been identified as a new CDK2/4/6 inhibitor , indicating that it interacts with these cyclin-dependent kinases, which play critical roles in cell cycle progression .
Cellular Effects
In human hepatocellular carcinoma cells, vanoxerine dihydrochloride treatment has been shown to cause G1-arrest, induce apoptosis, and reduce the expressions of CDK2/4/6, cyclin D/E, retinoblastoma protein (Rb), as well as the phosphorylation of CDK2/4/6 and Rb . It has also been shown to block cardiac ion channels at a cellular level .
Molecular Mechanism
Vanoxerine dihydrochloride exerts its effects at the molecular level through several mechanisms. As a dopamine transporter antagonist, it binds and blocks the dopamine transporter, inhibiting dopamine reuptake . As a CDK2/4/6 inhibitor, it reduces the expressions of CDK2/4/6, cyclin D/E, retinoblastoma protein (Rb), as well as the phosphorylation of CDK2/4/6 and Rb .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of vanoxerine dihydrochloride have been observed over time. For example, in human hepatocellular carcinoma cells, the effects of vanoxerine dihydrochloride on cell cycle profiles were determined after treatment for 6, 12, or 24 hours .
Dosage Effects in Animal Models
In animal models, the effects of vanoxerine dihydrochloride have been observed to vary with different dosages. In a study involving BALB/C nude mice subcutaneously xenografted with Huh7 cells, vanoxerine dihydrochloride injection for 21 days produced significant anti-tumor activity .
Metabolic Pathways
As a dopamine transporter antagonist, it is likely involved in the dopamine metabolic pathway .
Transport and Distribution
Vanoxerine dihydrochloride is capable of crossing the blood-brain barrier and distributing to several organs such as fat tissue, lungs, liver, and the gastrointestinal tract .
Subcellular Localization
Given its ability to cross the blood-brain barrier and its interactions with various enzymes and proteins, it is likely that it is distributed throughout various compartments within the cell .
準備方法
The synthesis of GBR 12909 dihydrochloride involves several steps:
Starting Materials: The synthesis begins with the preparation of 1-(2-Bis(4-fluorophenyl)methoxy)ethyl)-4-(3-phenylpropyl)piperazine.
Reaction Conditions: The compound is synthesized through a series of reactions involving the use of reagents such as 4-fluorobenzyl chloride, piperazine, and phenylpropyl bromide. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production: On an industrial scale, the synthesis of GBR 12909 dihydrochloride involves the use of large-scale reactors and purification systems to produce the compound in bulk quantities.
化学反応の分析
GBR 12909 塩酸塩は、いくつかのタイプの化学反応を受けます。
酸化: この化合物は、特にピペラジン環で酸化反応を受ける可能性があり、様々な酸化誘導体の生成につながります。
還元: 還元反応は、フェニルプロピル基で起こり、還元アナログの生成につながります。
置換: この化合物は、特にフルオロフェニル基で置換反応に参加することができ、置換誘導体の生成につながります。
一般的な試薬と条件: これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、様々なハロゲン化剤が含まれます。反応は通常、選択性と収率を確保するために、制御された温度と圧力の条件下で行われます。
主要な生成物: これらの反応から生成される主要な生成物には、GBR 12909 塩酸塩の様々な酸化、還元、置換アナログが含まれます.
4. 科学研究への応用
GBR 12909 塩酸塩は、幅広い科学研究への応用を持っています。
化学: 化学では、ドーパミン輸送体阻害剤の構造活性相関を調べるための基準化合物として使用されます。
生物学: 生物学では、神経伝達や行動など、様々な生理学的プロセスにおけるドーパミンの役割を研究するために使用されます。
医学: 医学では、パーキンソン病や注意欠陥多動性障害(ADHD)などの神経疾患の治療におけるドーパミン輸送体阻害剤の潜在的な治療効果を調査するために使用されます。
産業: 製薬業界では、GBR 12909 塩酸塩は、ドーパミン輸送体を標的とする新薬開発のリード化合物として使用されています.
類似化合物との比較
GBR 12909 塩酸塩は、その高い選択性と長い作用時間により、ドーパミン輸送体阻害剤の中でも独特です。類似の化合物には以下のようなものがあります。
バノキセリン(GBR 12909): バノキセリンは、GBR 12909 塩酸塩と同様の特性を持つ、競合的、強力で、高度に選択的なドーパミン再取り込み阻害剤です.
ベンztropine: ベンztropineは、別のドーパミン輸送体阻害剤ですが、GBR 12909 塩酸塩とは異なる化学構造と薬理学的プロファイルを有しています.
メチルフェニデート: メチルフェニデートは、ADHDの治療に使用されるドーパミン再取り込み阻害剤ですが、GBR 12909 塩酸塩と比較して作用時間が短く、副作用のプロフィールが異なります.
GBR 12909 塩酸塩は、ドーパミン輸送体に対する高い親和性と、負の行動的結果が少ない長期的な効果を生み出す能力で際立っています。
特性
IUPAC Name |
1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32F2N2O.2ClH/c29-26-12-8-24(9-13-26)28(25-10-14-27(30)15-11-25)33-22-21-32-19-17-31(18-20-32)16-4-7-23-5-2-1-3-6-23;;/h1-3,5-6,8-15,28H,4,7,16-22H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIBSKSYCRFWIRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCC2=CC=CC=C2)CCOC(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34Cl2F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1042570 | |
| Record name | Vanoxerine dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1042570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
523.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67469-78-7 | |
| Record name | Vanoxerine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067469787 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vanoxerine dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1042570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | VANOXERINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MWO1IP03EV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


